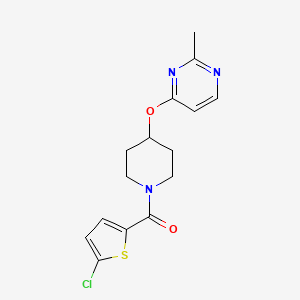
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as CTMP, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. It belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with complex structures, such as those involving chloro, thiophene, pyrimidin, and piperidin units, are often synthesized for structural and theoretical studies. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic techniques and X-ray diffraction studies to confirm molecular structures. These processes are fundamental in understanding the molecular conformation, interactions, and stability of such compounds (Karthik et al., 2021). Theoretical calculations, like density functional theory, further substantiate experimental findings by optimizing structural coordinates and evaluating molecular properties such as the HOMO-LUMO energy gap, which indicates electronic properties and reactivity.
Antibacterial and Antifungal Activities
Related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The synthesis of derivatives and their testing against pathogenic strains reveal potential antimicrobial properties, which could guide the development of new therapeutic agents (Mallesha et al., 2014). Such studies are essential for discovering new compounds with antimicrobial efficacy, potentially leading to the development of novel drugs to combat resistant microbial strains.
Molecular Docking and Theoretical Studies
Molecular docking and density functional theory (DFT) studies on structurally similar compounds provide insights into their interaction with biological targets, thermodynamic stability, and reactivity. These studies are crucial for understanding the antibacterial activity and optimizing compounds for better efficacy and selectivity (Shahana & Yardily, 2020). Theoretical studies offer a foundation for rational drug design by identifying reactive sites on molecules and predicting their interaction with biological receptors.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10-17-7-4-14(18-10)21-11-5-8-19(9-6-11)15(20)12-2-3-13(16)22-12/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBSUSXQUFRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)
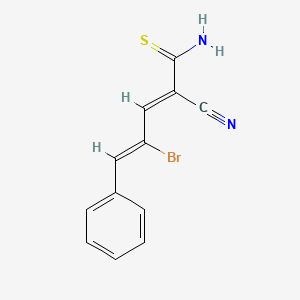
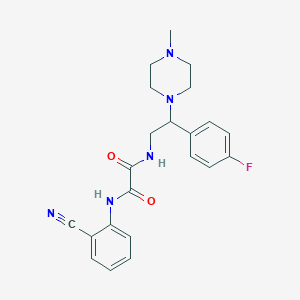
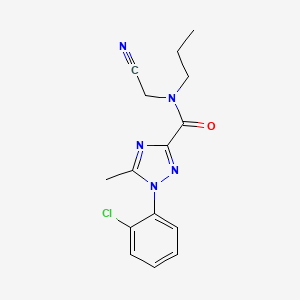
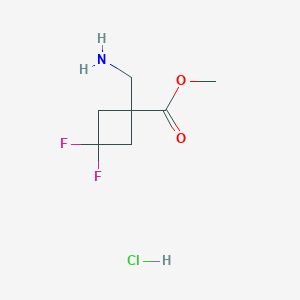
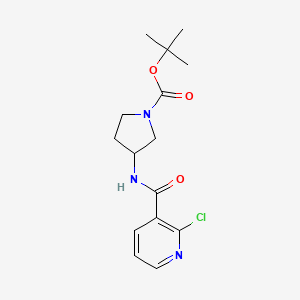
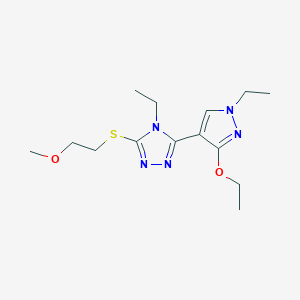
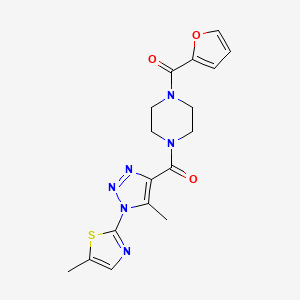
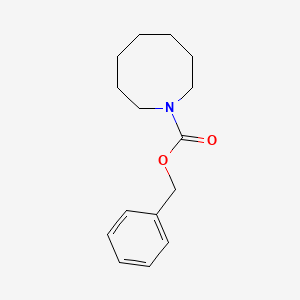
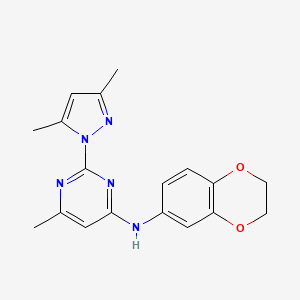
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)
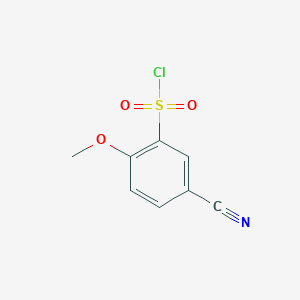
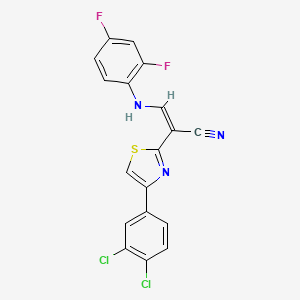
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)